MAO‑B Selectivity: >88‑Fold Discrimination Over MAO‑A
The target compound inhibits human MAO‑B with an IC₅₀ of 1,130 nM while exhibiting no meaningful inhibition of MAO‑A up to 100,000 nM, yielding a selectivity ratio of >88‑fold for MAO‑B over MAO‑A [1]. This profile contrasts sharply with simple methylquinolines, which preferentially inhibit MAO‑A (e.g., 6‑methylquinoline MAO‑A Kᵢ = 23.4 µM) and are described as “very weak” inhibitors of MAO‑B [2]. Thus, the combination of 5,7‑dimethyl and 3‑hydroxypropylaminomethyl substitutions converts a classical MAO‑A‑preferring scaffold into a moderate‑potency, MAO‑B‑selective chemotype.
| Evidence Dimension | MAO-B vs. MAO-A inhibitory selectivity |
|---|---|
| Target Compound Data | MAO-B IC₅₀ = 1,130 nM; MAO-A IC₅₀ >100,000 nM |
| Comparator Or Baseline | 6-Methylquinoline: MAO-A Kᵢ = 23,400 nM; MAO-B inhibition described as very weak (quantitative IC₅₀ not reported) [2] |
| Quantified Difference | Target compound MAO-B selectivity ratio >88; simple methylquinolines are MAO-A selective |
| Conditions | Human recombinant MAO-A and MAO-B; kynuramine conversion to 4-hydroxyquinoline; fluorescence assay; 20 min incubation (BindingDB) [1]; human brain synaptosomal mitochondria (Naoi et al.) [2] |
Why This Matters
For researchers requiring a quinoline-based chemical probe with MAO-B selectivity – to dissect MAO isoform functions without confounding MAO-A inhibition – the target compound provides a validated selectivity window that generic methylquinolines or unsubstituted quinolin-2-ols do not offer.
- [1] BindingDB Entry BDBM50401981 (CHEMBL1575961). Affinity data for 3-(((3-Hydroxypropyl)amino)methyl)-5,7-dimethylquinolin-2-ol: MAO‑A IC₅₀ >100,000 nM; MAO‑B IC₅₀ 1,130 nM. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50401981 (accessed 2026-05-06). View Source
- [2] Naoi M, Nagatsu T. Inhibition of type A monoamine oxidase by methylquinolines and structurally related compounds. J Neurochem. 1988;50(4):1105-1110. doi:10.1111/j.1471-4159.1988.tb10579.x. View Source
